molecular formula C8H5F4NO2 B1408041 2-Fluoro-3-(trifluoromethyl)pyridine-4-acetic acid CAS No. 1227565-52-7

2-Fluoro-3-(trifluoromethyl)pyridine-4-acetic acid

Cat. No.: B1408041
CAS No.: 1227565-52-7
M. Wt: 223.12 g/mol
InChI Key: LBCGQEAXGZKUQR-UHFFFAOYSA-N
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Description

2-Fluoro-3-(trifluoromethyl)pyridine-4-acetic acid is a fluorinated pyridine derivative Fluorinated compounds are of significant interest in various fields due to their unique chemical properties, such as high electronegativity and stability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-(trifluoromethyl)pyridine-4-acetic acid typically involves the fluorination of pyridine derivatives. One common method includes the reaction of pyridine with trifluoroacetic anhydride in the presence of a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-(trifluoromethyl)pyridine-4-acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Fluoro-3-(trifluoromethyl)pyridine-4-acetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and agrochemicals

Mechanism of Action

The mechanism of action of 2-Fluoro-3-(trifluoromethyl)pyridine-4-acetic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This interaction can modulate biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and are a subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-3-(trifluoromethyl)pyridine-4-acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorine and trifluoromethyl groups enhances its reactivity and potential for diverse applications compared to other fluorinated pyridine derivatives .

Properties

IUPAC Name

2-[2-fluoro-3-(trifluoromethyl)pyridin-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F4NO2/c9-7-6(8(10,11)12)4(1-2-13-7)3-5(14)15/h1-2H,3H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBCGQEAXGZKUQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1CC(=O)O)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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